Impurity C of Calcitriol
Overview
Description
Impurity C of Calcitriol, also known as the triazoline adduct of pre-calcitriol, is a chemical compound that serves as an impurity in the synthesis of Calcitriol. Calcitriol is the hormonally active form of vitamin D3, which plays a crucial role in calcium and phosphate homeostasis and bone health. This compound is used primarily for research purposes and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Impurity C of Calcitriol involves the reaction of pre-calcitriol with a triazoline compound. This reaction typically occurs under controlled conditions to ensure the formation of the desired impurity. The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high purity and yield .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle the synthesis of complex organic compounds. The process involves multiple steps, including the purification and isolation of the impurity. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Impurity C of Calcitriol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons .
Scientific Research Applications
Mechanism of Action
Impurity C of Calcitriol exerts its effects through interactions with the vitamin D receptor (VDR). The compound binds to the VDR, leading to the activation of various signaling pathways. These pathways regulate the expression of genes involved in calcium and phosphate homeostasis, cell proliferation, and differentiation . The molecular targets and pathways involved include the VDR, membrane-associated VDR, and protein disulfide isomerase family A member 3 (Pdia3) .
Comparison with Similar Compounds
Calcifediol: The immediate precursor metabolite of calcitriol, which also binds to the VDR but with weaker affinity.
Paricalcitol: A synthetic analog of calcitriol used to treat secondary hyperparathyroidism.
Uniqueness: Impurity C of Calcitriol is unique in its structure as a triazoline adduct of pre-calcitriol. This structural difference allows it to serve as a specific impurity marker in the synthesis and quality control of vitamin D3 formulations. Its unique interactions with the VDR and other molecular targets make it a valuable tool for research in understanding the biological effects of vitamin D3 and its metabolites .
Properties
IUPAC Name |
(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29-,30+,31+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDPRRXRNSGAGP-ZBKKTSFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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